Enantioselectivity in Enzymatic Hydrolysis: (R)-Isomer is the Exclusive Substrate for Dihydropyrimidinase
(R)-5-Methylhydantoin is the sole isomer that undergoes enzymatic ring-opening by rat liver dihydropyrimidinase, a key model for mammalian hydantoin metabolism [1]. In contrast, the (S)-isomer shows no detectable activity under identical assay conditions, confirming the absolute stereospecificity of this reaction [1]. This finding is further supported by D-hydantoinase from bacterial sources, which is also characterized as enantioselective for the D-isomer of monosubstituted 5-hydantoins [2].
| Evidence Dimension | Enzymatic ring-opening activity |
|---|---|
| Target Compound Data | Active (ring-opened by enzyme) |
| Comparator Or Baseline | (S)-5-Methylhydantoin: No activity |
| Quantified Difference | Exclusive activity for (R)-isomer |
| Conditions | Incubation with rat liver dihydropyrimidinase preparation (100,000g supernatant fraction) |
Why This Matters
For procuring a substrate for enantioselective synthesis of N-carbamoyl-D-alanine or D-alanine, the (R)-isomer is the only viable choice to ensure complete conversion and avoid yield loss from an unreactive enantiomer.
- [1] Dudley, K. H., & Roberts, S. B. (1978). Dihydropyrimidinase. Stereochemistry of the metabolism of some 5-alkylhydantoins. Drug Metabolism and Disposition, 6(2), 133-139. View Source
- [2] BRENDA: The Comprehensive Enzyme Information System. EC 3.5.2.2 - dihydropyrimidinase. Substrate: D-5-methylhydantoin. View Source
